1-Methyl-4-(1-methylethyl)-2-(chloromethyl)benzene
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Description
1-Methyl-4-(1-methylethyl)-2-(chloromethyl)benzene is a useful research compound. Its molecular formula is C11H15Cl and its molecular weight is 182.69. The purity is usually 95%.
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Scientific Research Applications
Catalytic Reactions
- Methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, which could be related to the catalytic behavior of 1-Methyl-4-(1-methylethyl)-2-(chloromethyl)benzene. The process typically involves chloroform solvent at 70 °C and shows the involvement of radical species (E. Mejía & A. Togni, 2012).
Polymerization Studies
- The compound acts as an initiator/transfer agent for cationic polymerizations, demonstrating its role in novel polymerization processes. Its interaction with BCl3 in CH2Cl2 is significant for understanding the mechanism of ion formation in polymerization (T. Dittmer, S. Pask, & O. Nuyken, 1992).
Combustion Science
- In the context of methane systems, this compound plays a role in the formation of C2 hydrocarbons through methyl and chloromethyl recombination paths. Its involvement in the formation of benzene and other hydrocarbons during combustion is notable (M. Weissman & S. Benson, 1989).
Materials Science
- The compound is involved in the synthesis of liquid crystalline phases and highly ordered materials. Its role in self-assembly and formation of columns in molecular structures is significant (M. Bushey, A. Hwang, P. Stephens, & C. Nuckolls, 2001).
Chemical Synthesis
- The Friedel-Crafts alkylation of benzene with this compound results in various optically active by-products. This highlights its application in stereochemical reactions and the formation of specific organic compounds (M. Segi, Masaki Takebe, S. Masuda, T. Nakajima, & S. Suga, 1982).
Properties
IUPAC Name |
2-(chloromethyl)-1-methyl-4-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-8(2)10-5-4-9(3)11(6-10)7-12/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQCWOMPPBNFOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1866-01-9 |
Source
|
Record name | 2-(chloromethyl)-1-methyl-4-(propan-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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